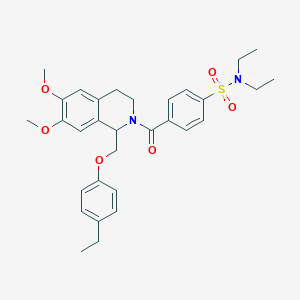

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

Description

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative incorporating a tetrahydroisoquinoline core, ethoxyphenoxy, and dimethoxy substituents. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation. The tetrahydroisoquinoline moiety may confer rigidity and influence bioavailability, while the ethoxy/methoxy groups could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name |

N,N-diethyl-4-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O6S/c1-6-22-9-13-25(14-10-22)39-21-28-27-20-30(38-5)29(37-4)19-24(27)17-18-33(28)31(34)23-11-15-26(16-12-23)40(35,36)32(7-2)8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRRUGCMGSGMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and heterocyclic derivatives from the literature, focusing on synthesis, spectral properties, and functional group contributions.

Structural Analogues from Sulfonamide Derivatives

A. Hydrazinecarbothioamides and Triazole-Thiones

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (e.g., [4–6] in ) share the benzenesulfonyl backbone but differ in their heterocyclic appendages. Key distinctions include:

- Core Structure: The target compound features a tetrahydroisoquinoline-carbonyl group, whereas analogues in incorporate triazole-thione or hydrazinecarbothioamide rings .

- Substituents: The target’s 4-ethylphenoxy and 6,7-dimethoxy groups contrast with halogen (Cl, Br) and difluorophenyl substituents in ’s compounds.

- Synthesis: Similar intermediates (e.g., benzoic acid hydrazides) are used, but the target’s synthesis likely requires Friedel-Crafts alkylation or peptide coupling for the tetrahydroisoquinoline fragment, whereas ’s compounds rely on cyclocondensation of hydrazides with isothiocyanates .

B. Methoxyphenyl Benzenesulfonamides The simpler N-(4-Methoxyphenyl)benzenesulfonamide () lacks the tetrahydroisoquinoline and ethoxy groups but shares the sulfonamide linkage. This compound crystallizes in a monoclinic system, with hydrogen bonding between sulfonyl oxygen and methoxy groups influencing its solid-state packing . The target’s additional substituents likely enhance steric bulk and reduce crystallinity compared to ’s derivative.

Spectral and Functional Group Analysis

A comparative analysis of key spectral features is summarized below:

- IR Spectroscopy : The target’s carbonyl (C=O) and sulfonyl (S=O) stretches align with typical benzenesulfonamide derivatives. However, its lack of C=S or thiol groups distinguishes it from ’s triazole-thiones .

- 1H-NMR : The ethoxy and dimethoxy groups in the target would produce distinct singlets or triplets (e.g., OCH2CH3 at δ ~1.2–1.4), contrasting with ’s difluorophenyl or halogen-substituted aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.